![molecular formula C12H15N3O B12451571 2-(2,5-dimethyl-1H-indol-3-yl)acetohydrazide CAS No. 21909-53-5](/img/structure/B12451571.png)
2-(2,5-dimethyl-1H-indol-3-yl)acetohydrazide
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Overview
Description
2-(2,5-dimethyl-1H-indol-3-yl)acetohydrazide is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives have been extensively studied due to their presence in many natural products and their potential therapeutic properties .
Preparation Methods
The synthesis of 2-(2,5-dimethyl-1H-indol-3-yl)acetohydrazide typically involves the reaction of 2,5-dimethylindole with ethyl chloroacetate to form an intermediate ester, which is then converted to the hydrazide through reaction with hydrazine hydrate . The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of 2-(2,5-dimethyl-1H-indol-3-yl)acetohydrazide is its antimicrobial properties. Research indicates that indole derivatives, including this compound, exhibit considerable activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
Case Study: Antibacterial Screening
A study evaluated several indole derivatives for their antibacterial efficacy. The synthesized compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA, indicating strong antibacterial potential. The structural modifications in the indole framework were shown to enhance the antibacterial activity significantly .
Compound | Target Bacteria | MIC (μg/mL) |
---|---|---|
This compound | MRSA | 0.98 |
Indolylquinazolinone 3k | S. aureus ATCC 25923 | 3.90 |
Indolylquinazolinone 3k | MRSA ATCC 43300 | <1 |
Anticancer Properties
The compound has also been investigated for its anticancer properties. Recent studies have focused on its effects on estrogen receptor-positive breast cancer cells (MCF-7). The compound was evaluated for antiproliferative activity using the MTT assay, revealing promising results in inhibiting cell growth.
Case Study: Estrogen Receptor Degradation
In a study involving a series of hydrazide derivatives, it was found that certain compounds could degrade estrogen receptor alpha in MCF-7 cells, suggesting potential as therapeutic agents for breast cancer treatment . The pharmacokinetic profiles of these compounds were assessed using computational tools to predict their effectiveness.
Neuroprotective Effects
Emerging research suggests that indole derivatives may possess neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's disease. Some studies have highlighted the potential of these compounds to inhibit monoamine oxidase-B (MAO-B), an enzyme linked to neurodegeneration.
Case Study: MAO-B Inhibition
A specific indole derivative exhibited an IC50 value of 0.036 μM against MAO-B, indicating strong inhibition compared to other known inhibitors . This suggests that this compound could be a candidate for further development in treating neurodegenerative disorders.
Synthesis and Characterization
The synthesis of this compound typically involves straightforward chemical reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Synthetic Pathway Example
A common synthetic route includes:
- Conversion of indole derivatives into acetohydrazides.
- Characterization through spectroscopic methods.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethyl-1H-indol-3-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The indole ring allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viruses . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-(2,5-dimethyl-1H-indol-3-yl)acetohydrazide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in plant cuttings.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
2-(2,5-dimethyl-1H-indol-3-yl)acetohydrazide is a compound derived from the indole framework, which has garnered attention for its diverse biological activities. The indole structure is known for its presence in various natural products and synthetic drugs, contributing to a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities. This article explores the biological activity of this compound through synthesis pathways, biological assays, and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-dimethylindole with acetohydrazide in the presence of appropriate catalysts or solvents. The reaction conditions can be optimized to yield high purity and yield of the target compound.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, compounds synthesized from indole derivatives have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as effective antimicrobial agents .
Compound | Target Organism | MIC (μg/mL) |
---|---|---|
This compound | MRSA ATCC 43300 | 0.98 |
S. aureus ATCC 25923 | 3.90 |
Anticancer Activity
Indole derivatives have also been studied for their anticancer properties. The antiproliferative activity of certain synthesized compounds against various cancer cell lines has been reported. For example, some derivatives displayed significant cytotoxicity against rapidly dividing A549 lung cancer cells compared to non-tumor fibroblasts .
The mechanisms behind these activities often involve the induction of apoptosis and inhibition of cell proliferation pathways. In vivo studies have shown that these compounds can significantly reduce tumor growth in animal models.
Anti-inflammatory Activity
The anti-inflammatory potential of indole derivatives has been highlighted in several studies. For instance, compounds derived from indole structures have shown significant inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α in animal models . These findings suggest that such compounds could be beneficial in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various indole derivatives against clinical isolates of bacteria and fungi. The results indicated that several compounds had superior activity compared to standard antibiotics .
- Cytotoxicity Assays : Another research effort focused on assessing the cytotoxic effects of synthesized indole derivatives on cancer cell lines. The results demonstrated a dose-dependent response with significant inhibition observed at higher concentrations .
Properties
CAS No. |
21909-53-5 |
---|---|
Molecular Formula |
C12H15N3O |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-(2,5-dimethyl-1H-indol-3-yl)acetohydrazide |
InChI |
InChI=1S/C12H15N3O/c1-7-3-4-11-10(5-7)9(8(2)14-11)6-12(16)15-13/h3-5,14H,6,13H2,1-2H3,(H,15,16) |
InChI Key |
SFYUPBJYDHUABM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CC(=O)NN)C |
Origin of Product |
United States |
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